4-Trimethylsilyl ethynyl benzaldehyde, also known as 4-((Trimethylsilyl)ethynyl)benzaldehyde, is an organic compound with the molecular formula and a molecular weight of 202.32 g/mol. This compound features a benzaldehyde group attached to an ethynyl group that is further substituted with a trimethylsilyl group. Its structure can be represented as follows:
The compound is characterized by its unique properties, including moderate solubility in organic solvents and a boiling point of approximately 262.1 °C . It is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
These reactions make it a valuable building block in synthetic organic chemistry.
Several methods exist for synthesizing 4-Trimethylsilyl ethynyl benzaldehyde. Common approaches include:
These methods demonstrate versatility in synthetic approaches, allowing for modifications based on available reagents.
4-Trimethylsilyl ethynyl benzaldehyde serves multiple roles in various fields:
Studies on the interactions of 4-Trimethylsilyl ethynyl benzaldehyde with other compounds have shown its potential to inhibit specific enzymes involved in drug metabolism. For example, its inhibition of CYP1A2 could influence the pharmacokinetics of co-administered drugs, making it significant for drug-drug interaction studies . Further research is needed to fully elucidate its interaction profile.
Several compounds share structural similarities with 4-Trimethylsilyl ethynyl benzaldehyde. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-((Trimethylsilyl)ethynyl)phenol | 88075-18-7 | 0.68 |
| Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate | 478169-68-5 | 0.67 |
| ((4-Iodophenyl)ethynyl)trimethylsilane | 134856-58-9 | 0.65 |
| 3-((Trimethylsilyl)ethynyl)aniline | 110598-30-6 | 0.65 |
While these compounds share structural features, 4-Trimethylsilyl ethynyl benzaldehyde's distinct aldehyde functionality combined with the trimethylsilyl group sets it apart, allowing for unique reactivity patterns not found in other similar compounds. Its specific applications in organic synthesis and potential biological activity further enhance its uniqueness within this class of compounds.
4-(Trimethylsilyl)ethynylbenzaldehyde is systematically named 4-(2-trimethylsilylethynyl)benzaldehyde under IUPAC guidelines. Its molecular formula, $$ \text{C}{12}\text{H}{14}\text{OSi} $$, corresponds to a molecular weight of 202.33 g/mol, as confirmed by high-resolution mass spectrometry. The compound’s structure features a benzaldehyde core substituted at the para position with a trimethylsilyl (TMS)-protected ethynyl group, as illustrated by its SMILES notation: $$ \text{CSi(C)C#CC1=CC=C(C=O)C=C1} $$.
Synonyms for this compound include 4-[(Trimethylsilyl)ethynyl]benzaldehyde and p-trimethylsilylethynylbenzaldehyde, reflecting its structural motifs.
The integration of silicon into organic frameworks emerged in the mid-20th century, driven by the need for stable, yet reactive, intermediates. The development of 4-(trimethylsilyl)ethynylbenzaldehyde aligns with advancements in alkyne protection strategies, where trimethylsilyl groups were found to enhance stability during metal-catalyzed reactions. Early synthetic routes focused on Sonogashira coupling between 4-bromobenzaldehyde and trimethylsilylacetylene, a method refined to achieve higher yields and purity.
By the 2000s, the compound became a staple in heterocyclic synthesis, particularly for constructing conjugated polymers and dendrimers. Its role in palladium-catalyzed cross-coupling reactions, as highlighted in technical reviews by Gelest, underscores its importance in creating carbon-carbon bonds under mild conditions.
This compound’s dual functionality—aldehyde and TMS-protected alkyne—enables sequential reactivity. The aldehyde group participates in condensations and nucleophilic additions, while the ethynyl group, after desilylation, engages in click chemistry (e.g., Huisgen cycloaddition) and polymerizations. A 2021 study demonstrated its utility in synthesizing luminescent polymers via Sonogashira coupling, achieving polydispersity indices below 1.1.
The Sonogashira cross-coupling reaction is the most widely employed method for synthesizing 4-trimethylsilyl ethynyl benzaldehyde. This protocol typically involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst, a copper co-catalyst, and a base. The general reaction mechanism proceeds via oxidative addition of the aryl halide to palladium, followed by transmetallation with the copper-acetylide intermediate, and final reductive elimination to yield the coupled product [2] [8].
A representative procedure utilizes palladium(II) chloride (PdCl~2~) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh~3~)~4~) as the catalyst, copper(I) iodide (CuI) as the co-catalyst, and triethylamine (Et~3~N) as the base in tetrahydrofuran (THF) at 60–80°C [2] [8]. Under these conditions, 4-bromobenzaldehyde reacts with trimethylsilylacetylene to produce 4-trimethylsilyl ethynyl benzaldehyde in yields exceeding 85%. The reaction’s efficiency is attributed to the synergistic effects of palladium and copper, which facilitate the activation of the terminal alkyne and the aryl halide [2] [3].
Recent optimizations have explored solvent effects, with dimethylformamide (DMF) and acetonitrile demonstrating improved reaction rates due to their high polarity [6]. Additionally, the use of cesium carbonate (Cs~2~CO~3~) as a base enhances yields by mitigating side reactions such as alkyne homocoupling [8].
| Reaction Component | Typical Conditions |
|---|---|
| Catalyst | Pd(PPh~3~)~4~ (1–2 mol%) |
| Co-catalyst | CuI (2–5 mol%) |
| Base | Et~3~N or Cs~2~CO~3~ |
| Solvent | THF, DMF, or MeCN |
| Temperature | 60–80°C |
| Yield | 80–92% |
Copper-free Sonogashira protocols have gained traction to circumvent issues associated with copper-mediated side reactions and simplify purification. These methods rely on palladium nanoparticles or ligand-modified palladium complexes to activate the terminal alkyne directly [6]. For example, palladium acetate (Pd(OAc)~2~) combined with triphenylphosphine (PPh~3~) in dimethyl sulfoxide (DMSO) enables the coupling of 4-bromobenzaldehyde with trimethylsilylacetylene at room temperature, achieving yields comparable to traditional methods (78–84%) [6].
A notable advancement involves the use of microwave irradiation to accelerate copper-free reactions. Under microwave conditions (100–120°C, 10–15 minutes), the coupling proceeds efficiently without copper, reducing reaction times from hours to minutes [6]. This approach is particularly advantageous for large-scale synthesis, as it minimizes energy consumption and byproduct formation.
Alternative alkynylation strategies exploit the nucleophilic character of trimethylsilylacetylene. In one approach, lithium trimethylsilylacetylide is generated by deprotonating trimethylsilylacetylene with n-butyllithium (n-BuLi) at −78°C [3]. Subsequent reaction with 4-bromobenzaldehyde in the presence of a nickel catalyst (e.g., NiCl~2~(dppe)) yields the target compound via nucleophilic aromatic substitution. This method bypasses palladium but requires stringent anhydrous conditions and low temperatures, limiting its practicality [3].
Modifications to the 4-bromobenzaldehyde precursor offer additional routes to 4-trimethylsilyl ethynyl benzaldehyde. For instance, 4-iodobenzaldehyde reacts with trimethylsilylacetylene under milder conditions due to the superior leaving-group ability of iodide compared to bromide [8]. Substituting bromide with iodide reduces the required reaction temperature to 40–50°C, albeit at a higher precursor cost [8].
Another strategy involves in situ generation of 4-bromobenzaldehyde from its corresponding alcohol or methyl ether. For example, oxidation of 4-bromobenzyl alcohol using pyridinium chlorochromate (PCC) produces 4-bromobenzaldehyde, which is immediately subjected to Sonogashira coupling without isolation [1]. This one-pot approach streamlines synthesis but requires careful control of oxidation conditions to prevent over-oxidation to carboxylic acids [1].
Single-crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of 4-trimethylsilyl ethynyl benzaldehyde. Comprehensive crystallographic analysis has been performed on derivatives containing this compound as a structural component, providing valuable insights into its solid-state architecture [1].
The crystallographic investigation of a verdazyl radical derivative incorporating the 4-trimethylsilyl ethynyl benzaldehyde moiety revealed detailed structural parameters. The compound crystallizes in the monoclinic crystal system with space group C2/c (No. 15) [1]. The unit cell parameters are a = 19.1687(2) Å, b = 16.5200(3) Å, c = 17.4270(3) Å, and β = 123.080(1)°, with a unit cell volume of 4624.1(1) ų [1]. The structure contains eight formula units per unit cell (Z = 8) with a calculated density of 1.22 g cm⁻³ [1].
| Crystallographic Parameter | Value |
|---|---|
| Formula | C₂₅H₂₃N₄OSi |
| Molecular Weight | 423.56 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c (No. 15) |
| Unit Cell a (Å) | 19.1687(2) |
| Unit Cell b (Å) | 16.5200(3) |
| Unit Cell c (Å) | 17.4270(3) |
| Unit Cell β (°) | 123.080(1) |
| Volume (ų) | 4624.1(1) |
| Z | 8 |
| Density (g cm⁻³) | 1.22 |
| Temperature (K) | 223(2) |
The diffraction data collection was performed at 223(2) K using Mo Kα radiation (λ = 0.71073 Å) [1]. A total of 13,781 reflections were collected, yielding 3,940 independent reflections with an internal agreement factor (Rint) of 0.049 [1]. Of these, 2,900 reflections were observed with I > 2σ(I) [1]. The structure refinement converged to final R-factors of R = 0.063 and wR2 = 0.130 for all reflections, with 308 refined parameters [1].
The crystal structure analysis revealed that the trimethylsilyl group exhibits disorder over two positions, requiring the implementation of several crystallographic restraints (SADI, SAME, ISOR, and SIMU) to achieve stable refinement [1]. This disorder is commonly observed in trimethylsilyl-substituted compounds due to the rotational freedom of the methyl groups around the silicon center.
Bond length analysis of the ethynyl functionality shows typical values for C≡C triple bonds, with the silicon-carbon and carbon-carbon distances consistent with literature values for similar trimethylsilyl acetylene derivatives [1]. The benzaldehyde moiety maintains its characteristic planar geometry, with the aldehyde group coplanar with the aromatic ring system [1].
Density functional theory calculations have provided significant insights into the electronic structure and molecular properties of 4-trimethylsilyl ethynyl benzaldehyde. Computational studies employing the B3LYP hybrid functional with the 6-31G(d,p) basis set have been utilized to understand spectral properties and analyze molecular orbital characteristics [2].
The computational methodology incorporates solvent effects through the polarized continuum model, specifically using dichloromethane as the solvent to simulate experimental conditions [2]. Ground-state geometry optimization calculations reveal that the molecule adopts a nearly planar conformation, with minimal deviation from planarity in the aromatic ring and aldehyde group [2].
Electronic structure calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital exhibit distinct spatial distributions. The frontier molecular orbital analysis indicates significant electron density localization on the aromatic ring system and the conjugated ethynyl linkage [2]. Time-dependent density functional theory calculations have been employed to predict absorption spectra and electronic transition characteristics [2].
Molecular orbital energy calculations provide ionization potential and electron affinity values through the relationships Ip = E⁺(M) - E(M) and Ea = E⁻(M) - E(M), where E(M), E⁺(M), and E⁻(M) represent the total energies of the neutral, cationic, and anionic species, respectively [2]. These computational parameters are essential for understanding the electron transfer properties and reactivity patterns of the compound.
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed information about the molecular environment of individual atoms in 4-trimethylsilyl ethynyl benzaldehyde. Both proton and carbon-13 nuclear magnetic resonance techniques have been extensively employed to characterize this compound.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 4-trimethylsilyl ethynyl benzaldehyde exhibits characteristic resonances that confirm the molecular structure [3]. The aldehyde proton appears as a singlet at 10.00-10.06 ppm, consistent with the typical chemical shift range for aromatic aldehydes [3]. This downfield position reflects the deshielding effect of both the carbonyl group and the aromatic ring system.
The aromatic protons display a characteristic AA'BB' pattern typical of para-disubstituted benzene rings [3]. The protons ortho to the aldehyde group resonate at 7.87-7.94 ppm as a doublet with coupling constant J = 8.6 Hz, while the protons ortho to the ethynyl substituent appear at 7.51-7.70 ppm as a doublet with J = 8.2-8.3 Hz [3]. This splitting pattern confirms the para-substitution pattern and provides information about the electronic environment of each aromatic position.
The trimethylsilyl group generates a distinctive singlet at 0.26-0.33 ppm, integrating for nine protons [3]. This characteristic upfield chemical shift results from the shielding effect of the silicon atom and serves as a definitive marker for the presence of the trimethylsilyl protecting group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 10.00-10.06 | s | 1H | CHO (aldehyde) |
| 7.87-7.94 | d | 2H | Aromatic H (ortho to CHO) |
| 7.51-7.70 | d | 2H | Aromatic H (ortho to alkyne) |
| 0.26-0.33 | s | 9H | Si(CH₃)₃ |
Carbon-13 Nuclear Magnetic Resonance Analysis
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of 4-trimethylsilyl ethynyl benzaldehyde [3]. The aldehyde carbon resonates at 191.0-191.6 ppm, characteristic of aromatic aldehyde functionality [3]. This chemical shift position reflects the significant deshielding experienced by the carbonyl carbon due to the electron-withdrawing nature of the oxygen atom.
The aromatic carbon atoms exhibit chemical shifts consistent with a para-disubstituted benzene ring [3]. The quaternary aromatic carbons appear at 135.4-135.7 ppm, while the aromatic CH carbons ortho to the aldehyde group resonate at 132.0-132.6 ppm [3]. The aromatic CH carbons ortho to the ethynyl group appear at 129.3-129.6 ppm [3].
The acetylenic carbons provide distinctive signals that confirm the presence of the ethynyl linkage [3]. The carbon directly bonded to silicon resonates at 104.0-104.1 ppm, while the carbon attached to the benzene ring appears at 98.3-99.2 ppm [3]. These chemical shift values are characteristic of silicon-substituted acetylenes and provide unambiguous evidence for the trimethylsilyl ethynyl functionality.
The trimethylsilyl carbon atoms generate a signal at -0.1 to 0.0 ppm, reflecting the strong shielding effect of the silicon atom [3]. This upfield chemical shift is diagnostic for silicon-bound methyl groups and confirms the presence of the protecting group.
| Chemical Shift (ppm) | Assignment |
|---|---|
| 191.0-191.6 | C=O (aldehyde) |
| 135.4-135.7 | Aromatic C (quaternary) |
| 132.0-132.6 | Aromatic CH (ortho to CHO) |
| 129.3-129.6 | Aromatic CH (ortho to alkyne) |
| 104.0-104.1 | C≡C (Si side) |
| 98.3-99.2 | C≡C (benzene side) |
| -0.1 to 0.0 | Si(CH₃)₃ |
Infrared Spectroscopic Analysis
Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of 4-trimethylsilyl ethynyl benzaldehyde. The infrared spectrum exhibits several diagnostic absorption bands that confirm the molecular structure and provide insights into the vibrational modes of the compound [4] [5].
The most characteristic absorption appears at 1697 cm⁻¹, corresponding to the carbonyl stretching vibration of the aldehyde functional group [4]. This frequency is typical for aromatic aldehydes and confirms the presence of the formyl substituent. The aldehyde C-H stretching vibration appears as a weak absorption at 2727 cm⁻¹ [4].
The acetylenic C≡C stretching vibration generates a strong absorption at 2202 cm⁻¹, with additional weaker absorptions observed at 2153-2158 cm⁻¹ [4]. These frequencies are characteristic of terminal acetylene derivatives and provide definitive evidence for the ethynyl functionality. The intensity and position of these bands are influenced by the electronic properties of both the silicon and aromatic substituents.
Aromatic C-H stretching vibrations appear at 3049 cm⁻¹, while aliphatic C-H stretching modes of the trimethylsilyl group are observed at 2950-2963 cm⁻¹ and 2856-2832 cm⁻¹ [4]. The aromatic C=C stretching vibrations generate multiple absorptions between 1487-1597 cm⁻¹, reflecting the various vibrational modes of the substituted benzene ring [4].
The silicon-carbon stretching vibrations appear in the 841-859 cm⁻¹ region, providing evidence for the trimethylsilyl substituent [4]. Aromatic C-H bending vibrations are observed at 750-829 cm⁻¹ [4].
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1697 | C=O stretch (aldehyde) | s |
| 2727 | Aldehyde C-H stretch | w |
| 2202 | C≡C stretch | s |
| 2153-2158 | C≡C stretch (weak) | w |
| 3049 | Aromatic C-H stretch | w |
| 2950-2963 | Aliphatic C-H stretch (CH₃) | w-m |
| 1597 | Aromatic C=C stretch | s |
| 1555 | Aromatic C=C stretch | m |
| 1513 | Aromatic C=C stretch | m |
| 1487 | Aromatic C=C stretch | s |
| 841-859 | Si-C stretch | s-m |
| 750-829 | Aromatic C-H bending | s |
Ultraviolet-Visible Absorption Analysis
Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation characteristics of 4-trimethylsilyl ethynyl benzaldehyde. The absorption spectrum exhibits multiple absorption bands corresponding to different electronic transitions within the conjugated system [6].
The compound displays characteristic absorption bands in the ultraviolet region, with the primary absorption maximum occurring around 280-300 nm [6]. This absorption corresponds to π→π* transitions within the conjugated aromatic-acetylene system. The presence of the electron-withdrawing aldehyde group and the electron-donating ethynyl substituent creates an extended conjugation pathway that influences the electronic absorption characteristics.
Additional absorption features are observed at shorter wavelengths, corresponding to higher-energy electronic transitions [6]. The extinction coefficients and wavelength positions of these absorptions provide information about the electronic structure and the degree of conjugation within the molecular framework.